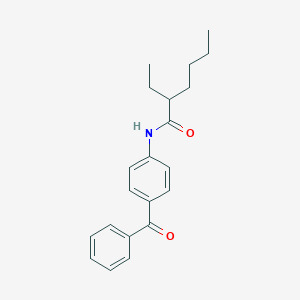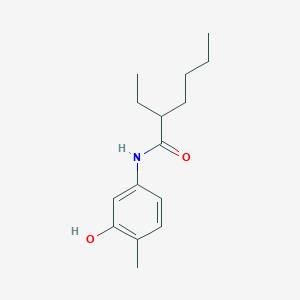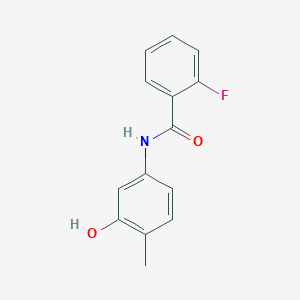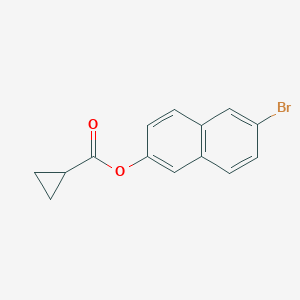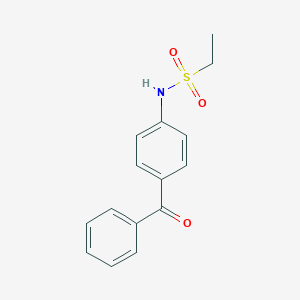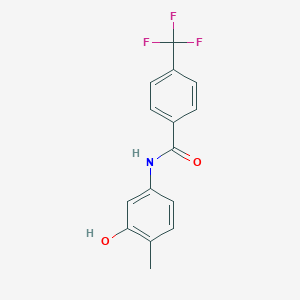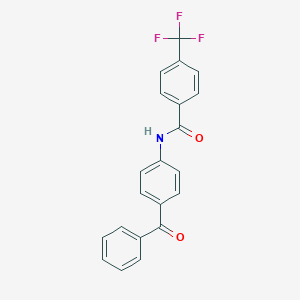
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, ischemic stroke, and cancer.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide involves inhibition of the enzyme 20-HETE synthase, which catalyzes the conversion of arachidonic acid to 20-HETE. This leads to a decrease in the production of 20-HETE, which is a potent vasoconstrictor and contributes to the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, this compound has the potential to reduce blood pressure and improve outcomes in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces blood pressure, improves renal function, and reduces infarct size in models of ischemic stroke. This compound has also been shown to inhibit angiogenesis and metastasis in cancer models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its specificity for 20-HETE synthase, which allows for the investigation of the role of 20-HETE in various disease states. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the role of 20-HETE in various disease states, including hypertension, ischemic stroke, and cancer. Additionally, there is interest in the development of this compound-based therapies for these diseases, either alone or in combination with other drugs. Finally, there is interest in the development of diagnostic tools to measure 20-HETE levels in patients, which may help guide the use of this compound-based therapies.
Synthesis Methods
The synthesis of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide involves several steps, starting with the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonamide in the presence of a base to yield this compound. The synthesis has been optimized to improve yield and purity, and various analytical methods have been developed to confirm the identity and purity of the compound.
Scientific Research Applications
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In vitro studies have shown that this compound inhibits the synthesis of 20-HETE in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that this compound reduces blood pressure in hypertensive animal models and improves outcomes in models of ischemic stroke and cancer.
properties
Molecular Formula |
C14H15NO4S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-10-3-4-11(9-14(10)16)15-20(17,18)13-7-5-12(19-2)6-8-13/h3-9,15-16H,1-2H3 |
InChI Key |
CDSRBYARYHXQCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



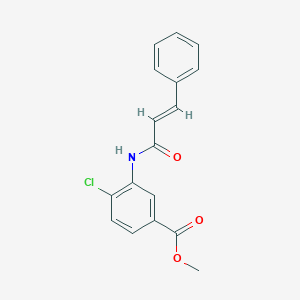
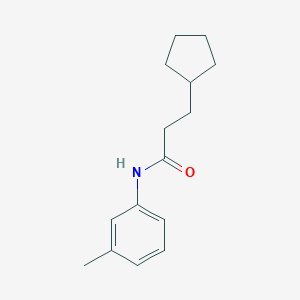
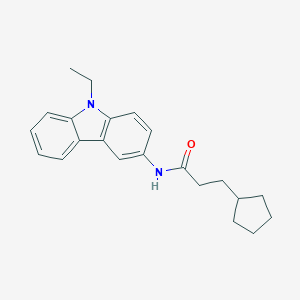
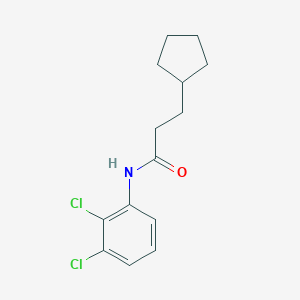
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
